3,3-Dimethylcycloheptanone
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Overview
Description
3,3-Dimethylcycloheptanone is an organic compound belonging to the class of cycloalkanes It is characterized by a seven-membered ring structure with two methyl groups attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcycloheptanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of 3,3-dimethylpentanal, followed by dehydration to form the cycloheptanone ring. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products:
Oxidation: 3,3-Dimethylcycloheptanoic acid.
Reduction: 3,3-Dimethylcycloheptanol.
Substitution: Various substituted cycloheptanones depending on the reagent used.
Scientific Research Applications
3,3-Dimethylcycloheptanone finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcycloheptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cycloheptanone: A seven-membered ring ketone without the methyl substitutions.
3-Methylcycloheptanone: A similar compound with only one methyl group attached to the third carbon.
Cyclohexanone: A six-membered ring ketone, structurally similar but with a smaller ring size.
Uniqueness: 3,3-Dimethylcycloheptanone is unique due to the presence of two methyl groups on the third carbon, which influences its chemical reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,3-dimethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-9(2)6-4-3-5-8(10)7-9/h3-7H2,1-2H3 |
InChI Key |
RQSOYFCJVXBPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(=O)C1)C |
Origin of Product |
United States |
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